3-(1,1-Difluoroethyl)aniline hydrochloride
Overview
Description
3-(1,1-Difluoroethyl)aniline hydrochloride is a chemical compound with the molecular formula C8H10ClF2N and a molecular weight of 193.62 g/mol. It is a derivative of aniline, which is widely used in the production of dyes, pharmaceuticals, and other industrial products.
Mechanism of Action
Chemical Name
3-(1,1-Difluoroethyl)aniline hydrochlorideCAS Number
1803593-33-0Molecular Formula
C8H10ClF2NMolecular Weight
193.62 g/molPhysical Form
PowderStorage Temperature
Room TemperatureThis compound is a chemical with potential applications in scientific research and industrial fields. It’s important to note that the safety information for this compound includes hazard statements such as H302, H315, H319, H335, and precautionary statements like P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Preparation Methods
The synthesis of 3-(1,1-Difluoroethyl)aniline hydrochloride typically involves the reaction of aniline with 1,1-difluoroethane under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
3-(1,1-Difluoroethyl)aniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo electrophilic substitution reactions, where the fluorine atoms or the aniline group can be substituted with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(1,1-Difluoroethyl)aniline hydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological systems and interactions due to its unique chemical properties.
Industry: Used in the production of dyes, polymers, and other industrial chemicals
Comparison with Similar Compounds
3-(1,1-Difluoroethyl)aniline hydrochloride can be compared with other similar compounds, such as:
3-(1,1-Difluoroethyl)aniline: The non-hydrochloride form of the compound.
3-(1,1-Difluoroethyl)benzene: A similar compound with a benzene ring instead of an aniline group.
3-(1,1-Difluoroethyl)phenol: A compound with a phenol group instead of an aniline group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs .
Biological Activity
3-(1,1-Difluoroethyl)aniline hydrochloride is a fluorinated aromatic amine that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of fluorine into organic compounds can significantly enhance their pharmacological properties, such as increased metabolic stability and improved binding affinity to biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C9H10ClF2N. Its structure features a difluoroethyl group attached to an aniline moiety, which is known to influence its interaction with biological targets.
The mechanism by which this compound exerts its biological effects is primarily through interactions with specific enzymes and receptors. The difluoromethyl group enhances the compound's binding affinity, potentially leading to inhibition or modulation of target proteins. Studies suggest that fluorinated compounds can alter the electronic properties of the molecule, affecting how it interacts with biological systems .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Cytotoxicity
In a study assessing cytotoxic effects, this compound was evaluated for its impact on cancer cell lines. The compound showed promising results in inhibiting cell proliferation in certain types of cancer cells, indicating its potential as an anticancer agent .
Case Studies
- Case Study 1 : A study evaluated the compound's effectiveness against P. falciparum, the malaria-causing parasite. The results indicated significant activity with an EC50 value demonstrating potency comparable to established antimalarial drugs .
- Case Study 2 : In another investigation focused on metabolic stability, researchers found that the compound maintained stability in mouse serum and liver microsomes, suggesting favorable pharmacokinetic properties for further development as a therapeutic agent .
Table 1: Biological Activity Profile of this compound
Properties
IUPAC Name |
3-(1,1-difluoroethyl)aniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N.ClH/c1-8(9,10)6-3-2-4-7(11)5-6;/h2-5H,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNOZSMYWPJAHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803593-33-0 | |
Record name | 3-(1,1-difluoroethyl)aniline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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